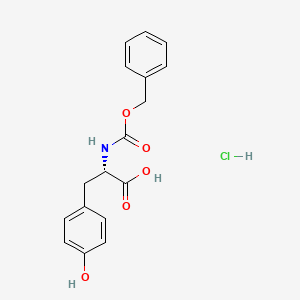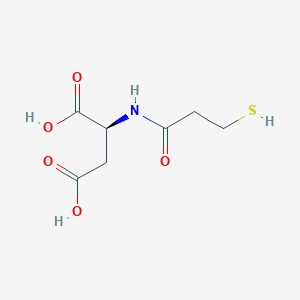
9-Diazo-2-nitro-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Diazo-2-nitro-9H-fluorene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. The compound is known for its distinctive reactivity, making it a valuable intermediate in organic synthesis. The presence of both diazo and nitro groups in its structure imparts unique chemical properties that are exploited in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Diazo-2-nitro-9H-fluorene typically involves the diazotization of 2-nitrofluorene. This process can be achieved by treating 2-nitrofluorene with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-Diazo-2-nitro-9H-fluorene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles such as alkenes and alkynes, leading to the formation of heterocyclic compounds.
Substitution Reactions: The diazo group can be replaced by other nucleophiles, resulting in the formation of substituted fluorene derivatives.
Common Reagents and Conditions
Cycloaddition Reactions: These reactions are typically carried out in the presence of a catalyst such as a transition metal complex.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used to replace the diazo group.
Major Products Formed
Applications De Recherche Scientifique
9-Diazo-2-nitro-9H-fluorene has several applications in scientific research, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.
Material Science: The unique electronic properties of the compound make it useful in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 9-Diazo-2-nitro-9H-fluorene involves the generation of reactive intermediates such as carbenes and nitrenes. These intermediates can undergo various chemical transformations, leading to the formation of new bonds and the creation of complex molecular structures. The diazo group can also participate in cycloaddition reactions, forming stable heterocyclic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Diazo-9H-fluorene: Similar to 9-Diazo-2-nitro-9H-fluorene but lacks the nitro group, resulting in different reactivity and applications.
2-Nitrofluorene: Contains a nitro group but lacks the diazo group, leading to different chemical properties and uses.
Uniqueness
The presence of both diazo and nitro groups in this compound makes it unique compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
Propriétés
Numéro CAS |
63621-14-7 |
|---|---|
Formule moléculaire |
C13H7N3O2 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
9-diazo-2-nitrofluorene |
InChI |
InChI=1S/C13H7N3O2/c14-15-13-11-4-2-1-3-9(11)10-6-5-8(16(17)18)7-12(10)13/h1-7H |
Clé InChI |
OEYYAGXZEUKYIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
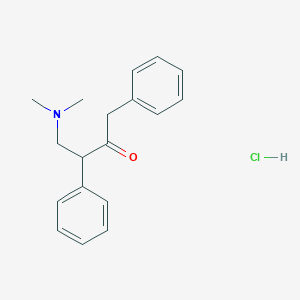
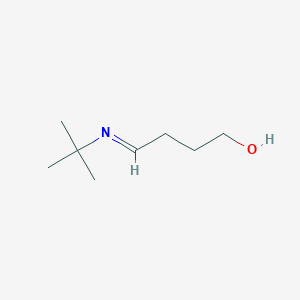
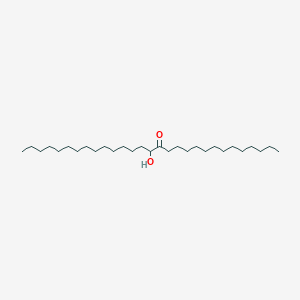
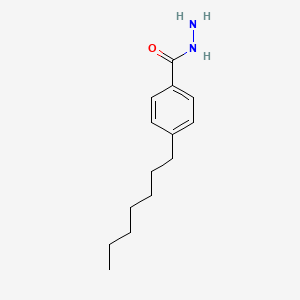
![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
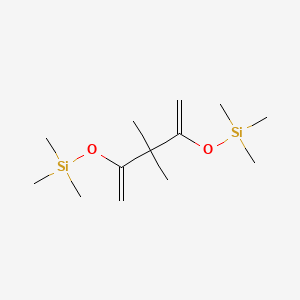
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
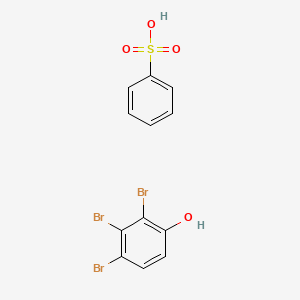
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
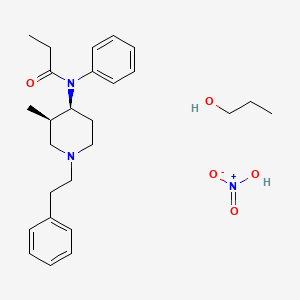
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
